molecular formula C5H10O2 B1585457 2,4-Dimethyl-1,3-dioxolane CAS No. 3390-12-3

2,4-Dimethyl-1,3-dioxolane

Cat. No.: B1585457
CAS No.: 3390-12-3
M. Wt: 102.13 g/mol
InChI Key: ROSFUFIOLRQOON-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is often used as a solvent and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to continuously remove water from the reaction mixture . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be employed under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and maximize yield. The process often includes the use of molecular sieves or orthoesters to effectively remove water from the reaction mixture, ensuring the equilibrium shifts towards the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Produces corresponding carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Forms substituted dioxolanes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,3-dioxolane primarily involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals or ketals, which protect the carbonyl group from unwanted reactions during synthetic transformations. The protection is achieved through the formation of a five-membered ring, which is stable under various reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis, offering stability under a wide range of conditions .

Properties

IUPAC Name

2,4-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-3-6-5(2)7-4/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSFUFIOLRQOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863166
Record name 2,4-Dimethyl-1,3-dioxolane
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; Dairy aroma with fruity overtones
Record name 2,4-Dimethyl-1,3-dioxolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 2,4-Dimethyl-1,3-dioxolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.921-0.928
Record name 2,4-Dimethyl-1,3-dioxolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

3390-12-3
Record name 2,4-Dimethyl-1,3-dioxolane
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Record name 2,4-Dimethyl-1,3-dioxolane
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Record name 2,4-Dimethyl-1,3-dioxolane
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Record name 2,4-dimethyl-1,3-dioxolane
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Record name 2,4-DIMETHYL-1,3-DIOXOLANE
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Record name 2,4-Dimethyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,4-dimethyl-1,3-dioxolane synthesized?

A: this compound can be synthesized through a reversible reaction between propylene glycol and acetaldehyde in the presence of an acid catalyst. [, ] This reaction, known as acetalization, is commonly used to protect carbonyl groups in organic synthesis or to produce cyclic acetals like this compound. [, ]

Q2: What factors influence the conversion of propylene glycol to this compound?

A: Research indicates that temperature, reaction time, catalyst amount, and the molar ratio of acetaldehyde to propylene glycol significantly impact the conversion efficiency. [] Optimizing these parameters is crucial for achieving high yields of this compound.

Q3: Can you elaborate on the role of acid catalysts in the synthesis of this compound?

A: Acid catalysts, such as strong mineral acids or cation exchange resins in acid form, are essential for facilitating the acetalization reaction between propylene glycol and acetaldehyde. [] They promote the formation of the dioxolane ring by protonating the carbonyl group of acetaldehyde, making it more susceptible to nucleophilic attack by the hydroxyl groups of propylene glycol.

Q4: Are there alternative methods for synthesizing this compound?

A: While direct reaction between propylene glycol and acetaldehyde is common, this compound can also be obtained through the bromination of 2,2,4-trimethyl-1,3-dioxolane. [] This reaction yields both cis and trans isomers of 2-bromomethyl-2,4-dimethyl-1,3-dioxolane, which can be further manipulated to obtain the desired product.

Q5: What is the significance of the different isomers of this compound?

A: The cis and trans isomers of this compound exhibit different physical and chemical properties due to their distinct spatial arrangements. [, ] These differences can influence their reactivity, biological activity, and applications. For instance, cis and trans this compound display different rates of hydrogenolysis by LiAlH4–AlCl3. []

Q6: What are the potential applications of this compound?

A: this compound has been explored as a potential enhancer in transdermal drug delivery systems. [] Its ability to enhance the penetration of drugs like hydrocortisone through the skin makes it a promising candidate for formulating topical medications.

Q7: Are there any safety concerns associated with this compound?

A7: While this compound shows promise in certain applications, its safety profile requires careful evaluation. Further research is necessary to assess its potential toxicity, environmental impact, and long-term effects to ensure its safe and responsible use.

Q8: What analytical techniques are employed to study this compound?

A: Researchers utilize various techniques to analyze and characterize this compound. Gas chromatography plays a crucial role in quantifying the conversion of propylene glycol to this compound during synthesis. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the structure, configuration, and molar ratio of different isomers. [, ] For instance, 1H and 13C NMR data are used to elucidate the structure and stereochemistry of brominated derivatives of this compound. []

Q9: How can I learn more about the thermodynamic properties of this compound?

A: Studies have investigated the vapor-liquid equilibrium data of this compound in binary systems with water. [] This data, along with measurements of vapor pressure and enthalpy of vaporization, can be used to understand its behavior in mixtures and develop separation processes.

Q10: What is the future direction of research on this compound?

A10: Future research could focus on optimizing its synthesis, exploring new applications beyond transdermal drug delivery, and conducting comprehensive safety and environmental impact assessments. Investigating its potential in areas like polymer chemistry or as a building block for more complex molecules could open new avenues for its utilization.

Q11: Does this compound have any known biological activity?

A: While not extensively studied for its direct biological activity, research has identified this compound-2-acetate as a potential serum metabolic signature in gastric cancer. [] This suggests possible connections between this compound derivatives and metabolic dysregulation in cancer, warranting further investigation.

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